N'-benzylidene-4-ethoxybenzohydrazide
Overview
Description
N’-benzylidene-4-ethoxybenzohydrazide: is a hydrazone derivative known for its diverse applications in scientific research. This compound is characterized by its molecular formula C16H16N2O2 and a molecular weight of 268.31 g/mol . It is a member of the Schiff base family, which are compounds typically formed by the condensation of primary amines with carbonyl compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-benzylidene-4-ethoxybenzohydrazide typically involves the condensation reaction between 4-ethoxybenzoic acid hydrazide and benzaldehyde . The reaction is usually carried out in a methanolic medium with a catalytic amount of formic acid to facilitate the condensation process . The reaction mixture is stirred at room temperature for several hours until the product precipitates out, which is then filtered and recrystallized from ethanol to obtain pure N’-benzylidene-4-ethoxybenzohydrazide .
Industrial Production Methods: This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N’-benzylidene-4-ethoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
N’-benzylidene-4-ethoxybenzohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Exhibits potential as an antioxidant and antidiabetic agent.
Medicine: Investigated for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of N’-benzylidene-4-ethoxybenzohydrazide involves its interaction with biological molecules through its hydrazone moiety. This interaction can lead to the inhibition of specific enzymes or the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells . The compound’s ability to chelate metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
- N’-benzylidene-4-methoxybenzohydrazide
- N’-benzylidene-4-chlorobenzohydrazide
- N’-benzylidene-4-nitrobenzohydrazide
Comparison: N’-benzylidene-4-ethoxybenzohydrazide is unique due to its ethoxy group, which can influence its solubility and reactivity compared to other similar compounds. For instance, the methoxy derivative may have different electronic properties due to the presence of the methoxy group, while the chloro and nitro derivatives may exhibit different reactivities due to the electron-withdrawing nature of the substituents .
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-4-ethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-20-15-10-8-14(9-11-15)16(19)18-17-12-13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,18,19)/b17-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDVRJCVOAJCKZ-SFQUDFHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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